![molecular formula C11H16N2O2 B173459 N-(2-Methoxypyridin-3-yl)pivalamide CAS No. 125867-19-8](/img/structure/B173459.png)
N-(2-Methoxypyridin-3-yl)pivalamide
Overview
Description
N-(2-Methoxypyridin-3-yl)pivalamide: is a heterocyclic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is characterized by the presence of a pyridine ring substituted with a methoxy group at the 2-position and a pivalamide group at the 3-position. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxypyridin-3-yl)pivalamide typically involves the reaction of 2-methoxypyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxypyridin-3-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products Formed:
Oxidation: Formation of N-(2-Hydroxypyridin-3-yl)pivalamide.
Reduction: Formation of N-(2-Methoxypiperidin-3-yl)pivalamide.
Substitution: Formation of N-(2-Halopyridin-3-yl)pivalamide.
Scientific Research Applications
Medicinal Chemistry
N-(2-Methoxypyridin-3-yl)pivalamide has shown potential as a lead compound in drug development. Its structural characteristics allow it to interact with various biological targets:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit PI3K and mTOR pathways, which are crucial in cancer cell proliferation. This suggests that this compound may have applications in treating various cancers, including breast and lung cancer .
Proteomics Research
The compound is utilized in proteomics to study protein interactions:
- Selective Binding : It has been reported to bind selectively to specific proteins, making it useful for investigating protein functions and interactions in cellular processes. This characteristic is particularly valuable in understanding neurodegenerative diseases where protein misfolding is a key factor.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Chemical Modification : The pivalamide group allows for various chemical modifications, enabling the synthesis of derivatives with enhanced biological activity or different chemical properties . This makes it an attractive candidate for the development of new materials and chemical processes.
The biological activities of this compound have been explored in several studies:
Antimicrobial Activity
In vitro assays have demonstrated that the compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as an antimicrobial agent.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties through antioxidant mechanisms. It has been shown to reduce oxidative stress markers and improve neuronal survival rates in vitro, highlighting its therapeutic potential in neurodegenerative diseases like Alzheimer's .
Data Table: Biological Activities
Activity Type | Target/Organism | Outcome |
---|---|---|
Antimicrobial | Staphylococcus aureus | Significant inhibitory effect |
Antimicrobial | Escherichia coli | Significant inhibitory effect |
Neuroprotective | Neuronal cells | Reduced oxidative stress markers |
Study on Antimicrobial Properties
A study evaluated the efficacy of this compound against various bacterial strains. The results indicated a significant inhibitory effect on S. aureus, suggesting its potential as an antimicrobial agent.
Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Findings demonstrated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro, indicating its therapeutic potential for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(2-Methoxypyridin-3-yl)pivalamide involves its interaction with specific molecular targets. The methoxy group and the pivalamide moiety contribute to its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide
- N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
- N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide
- N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide
Comparison: N-(2-Methoxypyridin-3-yl)pivalamide is unique due to its specific substitution pattern on the pyridine ring. The presence of the methoxy group at the 2-position and the pivalamide group at the 3-position imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry .
Biological Activity
N-(2-Methoxypyridin-3-yl)pivalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological targets, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a methoxy group and a pivalamide moiety that enhance its binding affinity to various biological targets. The structural formula can be represented as follows:
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The methoxy group contributes to the compound's lipophilicity, which is crucial for membrane permeability and receptor binding. This compound can modulate enzymatic activity by inhibiting or activating specific pathways, depending on the target involved.
Key Biological Targets:
- Enzymes : Inhibition of enzymes involved in metabolic pathways.
- Receptors : Binding to receptor sites, potentially influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Potential effectiveness against various bacterial strains, including drug-resistant variants.
- Neuroprotective Effects : Inhibition of pathways associated with neurodegenerative diseases.
Case Studies
- Antitumor Activity :
-
Antimicrobial Studies :
- In vitro testing revealed that this compound showed activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell walls was noted as a potential mechanism.
- Neuroprotection :
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Induction of apoptosis in cancer cells | |
Antimicrobial | Inhibition of MRSA growth | |
Neuroprotective | Inhibition of GSK-3 activity |
Table 2: Comparison with Related Compounds
Compound | Antitumor Activity | Antimicrobial Activity | Neuroprotective Potential |
---|---|---|---|
This compound | Moderate | High | Moderate |
N-(3-methylpyridin-2-yl)pivalamide | High | Moderate | Low |
N-(5-bromo-2-methoxypyridin-3-yl)pivalamide | Low | High | Moderate |
Properties
IUPAC Name |
N-(2-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRBOVWSWSYETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447247 | |
Record name | N-(2-Methoxypyridin-3-yl)pivalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125867-19-8 | |
Record name | N-(2-Methoxypyridin-3-yl)pivalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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